2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride is a chemical compound with significant relevance in pharmaceutical and biochemical research. Its molecular formula is C₉H₁₀FNO₂, and it has a molecular weight of 183.18 g/mol. The compound is classified as a non-proteinogenic amino acid, which means it is not incorporated into proteins but can influence various biological processes. Its hydrochloride salt form enhances its solubility and stability, making it suitable for laboratory applications and potential therapeutic uses .
The synthesis of 2-Amino-2-(3-fluorophenyl)propanoic acid typically involves several chemical reactions, with one common method being the fluorination of 2-Amino-2-(3-bromophenyl)propanoic acid. This process replaces the bromine atom with a fluorine atom using a fluorinating agent such as potassium fluoride in an appropriate solvent. The reaction conditions are optimized to maximize yield and purity.
In industrial settings, large-scale synthesis may involve multiple purification techniques, including recrystallization and chromatography, to achieve the desired purity levels. The final product is often obtained in its hydrochloride form to enhance its solubility in aqueous solutions.
2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields. For example, controlling temperature and solvent polarity can optimize the efficiency of substitution reactions.
The mechanism of action for 2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, potentially modulating neurotransmitter systems. This characteristic suggests its utility in treating central nervous system disorders by influencing neurotransmission pathways .
2-Amino-2-(3-fluorophenyl)propanoic acid hydrochloride has various scientific applications:
Chiral Ni(II) complexes represent a cornerstone methodology for synthesizing enantiomerically enriched 2-amino-2-(3-fluorophenyl)propanoic acid HCl. This approach utilizes a glycine equivalent coordinated to a Ni(II) ion through a Schiff base motif, typically derived from (R)- or (S)-N-benzylproline. The planar geometry of the Ni(II) complex creates a chiral environment, enabling face-selective alkylation. When reacted with 1-(bromomethyl)-3-fluorobenzene, the electrophile attacks exclusively from the re face, affording the alkylated Ni(II) complex with diastereomeric excesses (de) routinely exceeding 90% [7] [9]. Subsequent liberation of the amino acid under acidic conditions (HCl) yields the target hydrochloride salt while allowing recovery and reuse of the chiral auxiliary and nickel. Gram-scale syntheses are routine, with reported isolated yields of the alkylated complex reaching 95% under optimized conditions [7]. The method's robustness stems from the stability of the Ni(II) complex and the high predictability of stereoselectivity imparted by the chiral pocket.
Table 1: Ni(II)-Mediated Asymmetric Alkylation Performance
Chiral Auxiliary | Alkyl Halide | Reaction Time (h) | Temperature (°C) | Yield (%) | de (%) |
---|---|---|---|---|---|
(S)-BPB-Ni(II)-Gly | 3-FluoroBnBr | 24 | 0 | 95 | 90 |
(S)-BPB-Ni(II)-Gly | 3-FluoroBnCl | 48 | 25 | 72 | 85 |
While Ni(II) catalysis offers high stereocontrol, Phase Transfer Catalysis (PTC) presents a complementary strategy using organocatalysts for enantioselective alkylation. Although direct references to PTC for this specific fluorinated amino acid are limited in the provided results, established methodologies for analogous α,α-disubstituted amino acids are applicable. These systems typically employ cinchona alkaloid-derived quaternary ammonium salts (e.g., N-(9-anthracenylmethyl)cinchoninium bromide) or crown ethers as chiral catalysts. The reaction involves deprotonation of a glycine Schiff base ester (e.g., tert-butyl glycinate-benzophenone imine) under biphasic conditions (aqueous NaOH/organic solvent), generating a carbanion. The chiral PTC catalyst shuttles this enolate ion pair into the organic phase, where enantioselective alkylation with 1-(chloromethyl)-3-fluorobenzene occurs. While potentially offering lower catalyst costs than metal complexes, achieving high ee for sterically demanding α,α-disubstituted glycine derivatives like 2-amino-2-(3-fluorophenyl)propanoic acid remains challenging compared to Ni(II) methods. Optimization focuses on catalyst structure, base concentration, and solvent choice to maximize ee and yield [5].
Optimizing reaction parameters is critical for maximizing yield and stereoselectivity in Ni(II)-mediated synthesis. Systematic screening reveals acetonitrile (MeCN) as the superior solvent for alkylating the Ni(II)-glycine complex with 3-fluorobenzyl bromide, yielding 94% of the alkylated adduct at 0°C using 1.5 equivalents of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as base [7]. Lower temperatures (0°C vs. room temperature) consistently enhance diastereoselectivity by slowing the alkylation rate and minimizing non-selective background reactions. Alternative bases like NaH or KOtBu in solvents like DMF or THF deliver significantly lower yields (41-64%) and reduced de [7]. DBU’s efficacy is attributed to its strong base strength and nucleophilicity, efficiently generating the reactive glycine enolate without promoting side reactions. Solvent concentration also plays a role; a 0.5 M concentration in MeCN balances reactivity and solubility optimally [7].
Table 2: Optimization of Ni(II)-Mediated Alkylation Conditions
Base | Base Equiv | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
NaH | 1.50 | DMF | 0→rt | 56 |
KOtBu | 1.50 | DMF | 0→rt | 41 |
DBU | 1.50 | DMF | 0→rt | 60 |
DBU | 1.50 | THF | 0→rt | 57 |
DBU | 1.50 | MeCN | rt | 88 |
DBU | 1.50 | MeCN | 0 | 94 |
DBU | 1.10 | MeCN | 0 | 90 |
The nature of the leaving group (bromide vs. chloride) in the 3-fluorobenzyl electrophile profoundly impacts the alkylation kinetics and outcome. Bromide agents (e.g., 1-(bromomethyl)-3-fluorobenzene) demonstrate superior reactivity, achieving near-quantitative yields (94%) within 24 hours under optimized Ni(II)/DBU/MeCN/0°C conditions. In stark contrast, chloride analogs (e.g., 1-(chloromethyl)-3-fluorobenzene) suffer from significantly slower reaction rates due to the higher bond dissociation energy of the C–Cl bond and poorer leaving group ability. This necessitates extended reaction times (48 hours) and often higher temperatures (25°C), resulting in lower yields (72%) and compromised diastereoselectivity (85% de vs. 90% de for bromide) [7] [9]. The diminished selectivity with chlorides is attributed to increased background non-enantioselective alkylation occurring concurrently with the catalyst-controlled pathway under the harsher or prolonged conditions required for reactivity. Consequently, bromide derivatives are the alkylating agents of choice for efficient and stereoselective synthesis.
The Ni(II)-catalyzed methodology excels in scalability, transitioning seamlessly from milligram screening to multi-gram production crucial for both academic research and industrial applications. Protocols detailed in the literature demonstrate the synthesis of alkylated Ni(II) complex 6 (precursor to 2-amino-2-(3-fluorophenyl)propanoic acid HCl) on decagram scales with maintained efficiency, achieving isolated yields of 95% and diastereomeric purity of 90% de under the optimized conditions (DBU, MeCN, 0°C, 1.05 equiv. 3-fluorobenzyl bromide) [7]. The robustness of the chiral Ni(II) complex allows for straightforward isolation via crystallization, facilitating purity and simplifying large-scale handling. Subsequent acidic hydrolysis (e.g., 6M HCl) cleaves the chiral auxiliary and liberates the amino acid hydrochloride salt. The chiral auxiliary can often be recovered (>90%) and recycled, enhancing the cost-effectiveness of the process [7] [9]. This scalability, combined with high yields and stereoselectivity, positions the Ni(II) method as the current state-of-the-art for producing multi-gram quantities of enantiomerically pure 2-amino-2-(3-fluorophenyl)propanoic acid HCl for advanced research and drug discovery. Flow electroporation concepts [5], while highlighted for biologics, underscore the broader industrial trend towards intensified processes potentially applicable to fine chemical synthesis like this.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3